2,5-Dimethylpentadec-5-EN-3-one
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Overview
Description
2,5-Dimethylpentadec-5-EN-3-one is an organic compound with a unique structure that includes a double bond and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpentadec-5-EN-3-one can be achieved through several methods. One common approach involves the use of Friedel-Crafts acylation, where paraxylene is used as a starting material. The process includes five steps: Friedel-Crafts acylation, ketalation, zinc salt catalytic rearrangement, alkaline hydrolysis, and acidification . This method is efficient and yields a high purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpentadec-5-EN-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can transform the ketone group into an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogens and other electrophiles can be introduced using reagents like halogen gases or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
2,5-Dimethylpentadec-5-EN-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylpentadec-5-EN-3-one involves its interaction with molecular targets through its functional groups. The double bond and ketone group allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpentadec-5-EN-3-ol: Similar structure but with an alcohol group instead of a ketone.
2,5-Diphenyl-1,3-oxazoline: Contains a similar backbone but with different functional groups and applications.
Properties
CAS No. |
918403-19-7 |
---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2,5-dimethylpentadec-5-en-3-one |
InChI |
InChI=1S/C17H32O/c1-5-6-7-8-9-10-11-12-13-16(4)14-17(18)15(2)3/h13,15H,5-12,14H2,1-4H3 |
InChI Key |
YWTUVSOVWGWOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C(C)CC(=O)C(C)C |
Origin of Product |
United States |
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